7,8-Difluoroquinoline

説明

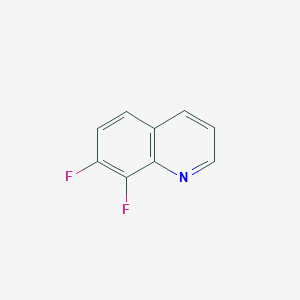

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7,8-difluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2N/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTJUOHUSWWHAHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)F)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162953 | |

| Record name | Quinoline, 7,8-Difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145241-76-5 | |

| Record name | Quinoline, 7,8-Difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145241765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 7,8-Difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7,8 Difluoroquinoline and Its Analogs

Regioselective Fluorination Techniques for Quinoline (B57606) Systems

The precise introduction of fluorine atoms at specific positions on the quinoline ring is a formidable challenge in synthetic organic chemistry. The electronic nature of the quinoline system, with its electron-deficient pyridine (B92270) ring and comparatively electron-rich benzene (B151609) ring, dictates the regioselectivity of fluorination reactions. Various innovative techniques have been developed to overcome these challenges and provide access to specifically fluorinated quinoline derivatives.

Electrolytic Fluorination Approaches for 5,8-Difluoroquinolines

Electrochemical methods offer a powerful and often more sustainable alternative to traditional chemical fluorination. A notable advancement in this area is the regioselective electrolytic 5,8-difluorination of quinolines. rsc.orggeorgiasouthern.edu This method utilizes a solution of hydrogen fluoride-pyridine (HF:pyridine) which serves as both the fluorine source and the supporting electrolyte in an undivided electrochemical cell equipped with platinum electrodes. researchgate.net

The reaction proceeds under mild conditions, typically at room temperature, and affords moderate to good yields of the desired 5,8-difluoroquinoline (B175250) derivatives within a relatively short reaction time of two hours. georgiasouthern.edu The regioselectivity for the 5 and 8 positions is a key feature of this methodology, which is particularly useful for the synthesis of precursors to more complex fluorinated quinoline targets. The versatility of this approach has been demonstrated with a range of quinoline derivatives. researchgate.net

| Substrate | Product | Yield (%) |

|---|---|---|

| Quinoline | 5,8-Difluoroquinoline | 65 |

| 6-Methylquinoline | 5,8-Difluoro-6-methylquinoline | 70 |

| 8-Methylquinoline | 5,8-Difluoro-8-methylquinoline | 55 |

| 6-Chloroquinoline | 6-Chloro-5,8-difluoroquinoline | 60 |

Direct C-H to C-F Transformation Strategies

The direct conversion of a carbon-hydrogen (C-H) bond to a carbon-fluorine (C-F) bond is an ideal synthetic strategy due to its atom and step economy. nih.gov In the context of quinoline systems, this transformation is challenging due to the presence of multiple C-H bonds with varying reactivity. Recent advancements have focused on the development of highly regioselective methods. nih.gov

While direct C-H fluorination of quinolines often favors positions 2 and 4, innovative approaches are being explored to achieve fluorination at other positions. rwth-aachen.de For instance, metal-free, remote C-H halogenation of 8-substituted quinolines has been achieved with high regioselectivity for the C5 position, suggesting that with appropriate directing groups and fluorinating agents, similar strategies could potentially be adapted for C-F bond formation at desired positions. rsc.org The development of catalysts and reagents that can selectively activate and fluorinate the C7 and C8 positions of the quinoline nucleus remains an active area of research. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) in Polyfluorinated Quinolines

Nucleophilic aromatic substitution (SNAr) is a powerful method for the introduction of various functional groups, including fluorine, onto highly electron-deficient aromatic rings. masterorganicchemistry.com In the case of polyfluorinated quinolines, the fluorine atoms themselves activate the ring towards nucleophilic attack, and can also act as leaving groups. mdpi.com This strategy is particularly useful for the synthesis of highly functionalized quinoline derivatives. researchgate.net

The reaction typically involves treating a polyfluoroquinoline with a nucleophile, such as an amine or an alcohol, in the presence of a base. nih.gov The regioselectivity of the substitution is governed by the electronic effects of the fluorine atoms and the nitrogen atom in the quinoline ring, with substitution often occurring at the positions most activated towards nucleophilic attack. For example, in perfluoroquinoline, nucleophilic attack preferentially occurs at the 2- and 4-positions. By strategically employing pre-existing fluorine substituents, it is possible to direct the introduction of other functionalities to specific sites on the quinoline core. researchgate.net

Multi-component Reactions and Cyclization Strategies

The construction of the quinoline ring system itself provides a versatile platform for the introduction of fluorine atoms. Multi-component reactions and novel cyclization strategies offer efficient pathways to assemble difluorinated quinolines from simpler, often non-fluorinated, starting materials.

Modified Skraup Synthesis for Difluoroquinolines

The Skraup synthesis is a classic method for the preparation of quinolines, involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.org This reaction can be adapted to produce difluoroquinolines by using a difluoro-substituted aniline as the starting material. For instance, the synthesis of 6,8-difluoroquinoline (B127152) has been reported using a modified Skraup synthesis. researchgate.net

To synthesize 7,8-difluoroquinoline via a modified Skraup approach, 2,3-difluoroaniline (B47769) would be the required starting material. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to furnish the aromatic quinoline ring. Modifications to the classical Skraup reaction, such as the use of milder oxidizing agents and the addition of catalysts, have been developed to improve yields and reduce the often violent nature of the reaction. iipseries.orgorgsyn.org

| Step | Description | Reactants/Intermediates |

|---|---|---|

| 1 | Dehydration of Glycerol | Glycerol, Sulfuric Acid -> Acrolein |

| 2 | Michael Addition | Difluoroaniline, Acrolein |

| 3 | Cyclization | Protonated intermediate |

| 4 | Oxidation | Dihydroquinoline intermediate, Oxidizing agent -> Difluoroquinoline |

Synthetic Approaches via Halogen Atom Displacement in Quinolone Systems

An alternative and widely used strategy for the synthesis of fluoroquinolines involves the construction of a quinolone (or 4-hydroxyquinoline) ring system followed by the displacement of other halogen atoms with fluorine. scispace.com This approach often provides access to a wide range of functionalized fluoroquinolones, which are an important class of antibacterial agents. nih.govresearchgate.net

The synthesis typically begins with a cyclization reaction, such as the Gould-Jacobs reaction, to form the quinolone core from a substituted aniline and a malonic acid derivative. lookchem.com If the starting aniline contains chlorine or bromine atoms at the desired positions for fluorination, these can be subsequently displaced by fluoride (B91410) ions using a suitable fluorine source, such as potassium fluoride or cesium fluoride, often in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The reactivity of the halogens towards displacement generally follows the order I > Br > Cl >> F. This method allows for the late-stage introduction of fluorine, which can be advantageous in multi-step synthetic sequences.

Synthesis from Nitroarenes and Related Precursors

The construction of the this compound ring system can be effectively achieved from appropriately substituted nitroarenes. A prominent strategy involves the Gould-Jacobs reaction, which utilizes a difluoroaniline precursor, readily accessible from the reduction of a corresponding difluoronitrobenzene. ablelab.euwikipedia.org

The general sequence begins with the condensation of a substituted aniline, in this case, a difluoroaniline, with diethyl ethoxymethylenemalonate (EMME). This initial step forms an anilinomethylenemalonate intermediate. Subsequent thermal cyclization of this intermediate, typically at high temperatures, leads to the formation of the quinoline ring system, yielding a 4-hydroxy-3-carbethoxy-7,8-difluoroquinoline. The 4-hydroxy group exists in equilibrium with its 4-oxo tautomer. Further hydrolysis of the ester and subsequent decarboxylation can then provide the core 7,8-difluoro-4-quinolone.

The reaction conditions for the Gould-Jacobs reaction, particularly the cyclization step, often require high temperatures, which can be achieved using conventional heating in a high-boiling solvent like diphenyl ether or through microwave irradiation, which can significantly reduce reaction times. ablelab.eu

Functionalization and Derivatization of the this compound Core

Following the synthesis of the basic this compound scaffold, further functionalization is often necessary to introduce desired biological activities. Key modifications include the introduction of amino groups and heterocyclic fragments at the C-7 position and the addition of substituted phenyl groups at the N-1 position.

Introduction of Amino Groups at the C-7 Position

The introduction of an amino group at the C-7 position of the quinoline ring is a critical modification in the development of many potent antibacterial agents.

A versatile method for introducing a primary amino group at the C-7 position involves the reduction of a corresponding 7-azido derivative. The 7-azido precursor can be synthesized via nucleophilic substitution of a suitable leaving group, such as a fluorine atom, at the C-7 position of a trifluoroquinolone precursor. researchgate.net

A noteworthy method for the conversion of the azide (B81097) to the amine is through a photochemical reduction. For instance, the photochemical reaction of ethyl 7-azido-1-ethyl-6,8-difluoroquinolone-3-carboxylate in the presence of a copper(I) iodide (CuI) catalyst can efficiently yield the desired ethyl 7-amino-1-ethyl-6,8-difluoroquinolone-3-carboxylate. researchgate.netchemicalpapers.com This method offers a mild alternative to traditional reduction techniques.

| Starting Material | Reagents and Conditions | Product | Yield |

| Ethyl 7-azido-1-ethyl-6,8-difluoroquinolone-3-carboxylate | Photochemical reaction, CuI catalyst | Ethyl 7-amino-1-ethyl-6,8-difluoroquinolone-3-carboxylate | Not specified |

This table summarizes the photochemical reduction of a 7-azidoquinolone derivative.

The C-7 position of aza-aromatic systems like quinolones can be activated towards nucleophilic aromatic substitution (SNAr) by the presence of electron-withdrawing groups and other fluorine atoms on the ring. In the case of a 6,7,8-trifluoroquinolone precursor, the fluorine atom at the C-7 position is susceptible to displacement by nucleophiles.

This reactivity allows for the direct introduction of amino groups by reacting the trifluoroquinolone with a suitable amine. The reaction is often facilitated by the presence of a base. For example, the synthesis of 7-(substituted)-piperazinyl-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids has been reported. google.com Furthermore, the presence of a nitro group at the C-8 position can significantly activate the C-7 position towards nucleophilic attack, enabling the displacement of a chloro or fluoro group by a variety of primary amines under milder conditions. nih.gov

| Fluoroquinolone Precursor | Nucleophile | Product |

| 1-Ethyl-3-carboxylate-6,7,8-trifluoroquinolone | Sodium azide | 7-Azido-1-ethyl-3-carboxylate-6,8-difluoroquinolone |

| 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Substituted primary amines | 7-(Substituted amino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives |

This table illustrates the nucleophilic substitution on fluoroquinolone precursors to introduce nitrogen-containing functionalities.

Incorporation of Heterocyclic Fragments at C-7

The introduction of heterocyclic moieties at the C-7 position is another key strategy for modulating the biological activity of fluoroquinolones. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for this purpose. organic-chemistry.orgnih.gov

The Suzuki-Miyaura coupling involves the reaction of a halo-substituted quinolone (e.g., a 7-chloro or 7-bromo derivative) with a heterocyclic boronic acid or boronic ester in the presence of a palladium catalyst and a base. This method allows for the formation of a C-C bond between the quinolone core and the heterocyclic fragment. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. rsc.org

Similarly, the Stille coupling utilizes an organotin reagent (heterocyclic stannane) as the coupling partner for the halo-quinolone. While effective, the toxicity of organotin compounds is a significant drawback of this method. organic-chemistry.org

| Coupling Reaction | Quinolone Substrate | Heterocyclic Reagent |

| Suzuki-Miyaura | 7-Halo-8-fluoroquinolone | Heterocyclic boronic acid/ester |

| Stille | 7-Halo-8-fluoroquinolone | Heterocyclic stannane |

This table outlines common cross-coupling reactions for the C-7 functionalization of the quinolone core with heterocyclic fragments.

Preparation of Substituted Phenyl Groups at N-1 Position

The N-1 substituent of the quinolone ring also plays a significant role in determining the pharmacological properties. The introduction of substituted phenyl groups at this position can be achieved through N-arylation reactions, with the Ullmann condensation and the Buchwald-Hartwig amination being two prominent methods. organic-chemistry.orgbeilstein-journals.orgresearchgate.net

The Ullmann condensation is a copper-catalyzed reaction between an N-H containing compound (in this case, the quinolone) and an aryl halide. Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. However, modern modifications using various ligands and copper sources can facilitate the reaction under milder conditions. unito.itfrontiersin.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a widely used method for the formation of C-N bonds. This reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand and a base to couple an amine (the quinolone) with an aryl halide or triflate. The choice of ligand is critical to the success of the reaction and can influence the scope of both the amine and the aryl halide. beilstein-journals.orgresearchgate.netresearchgate.netnih.gov

| N-Arylation Reaction | Quinolone Substrate | Arylating Agent | Catalyst System |

| Ullmann Condensation | 7,8-Difluoro-4-quinolone | Substituted aryl halide | Copper catalyst |

| Buchwald-Hartwig Amination | 7,8-Difluoro-4-quinolone | Substituted aryl halide/triflate | Palladium catalyst with phosphine ligand |

This table summarizes key N-arylation reactions for the introduction of substituted phenyl groups at the N-1 position of the quinolone ring.

Synthesis of Fluorinated Quinoline-Triazole Hybrids via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful and versatile strategy for the synthesis of complex molecular architectures. nih.gov This methodology has been effectively employed in the creation of fluorinated quinoline-triazole hybrids, which integrate the pharmacologically significant quinoline core with the stable and versatile triazole ring.

The general synthetic approach involves the preparation of a this compound precursor bearing either an azide or a terminal alkyne functionality. This precursor is then reacted with a corresponding alkyne or azide partner in the presence of a copper(I) catalyst to yield the desired 1,2,3-triazole linked hybrid. The reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. nih.govbeilstein-journals.org

A representative synthesis would involve the conversion of a this compound derivative, for instance, 4-azido-7,8-difluoroquinoline, with a variety of terminal alkynes. The reaction is typically catalyzed by copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, which generates the active Cu(I) species in situ. Solvents such as a mixture of t-butanol and water are commonly used.

Below is a data table illustrating typical reaction conditions for the synthesis of quinoline-triazole hybrids, which can be extrapolated for this compound analogs.

Table 1: Representative Conditions for CuAAC Synthesis of Quinoline-Triazole Hybrids

| Entry | Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | 4-Azido-7-chloroquinoline | CuSO₄·5H₂O, Sodium Ascorbate | tBuOH/H₂O | RT | 8 | 85 |

| 2 | Propargyl alcohol | 4-Azido-7-chloroquinoline | CuSO₄·5H₂O, Sodium Ascorbate | tBuOH/H₂O | RT | 8 | 82 |

| 3 | 1-Ethynyl-4-fluorobenzene | 4-Azido-7-chloroquinoline | CuSO₄·5H₂O, Sodium Ascorbate | tBuOH/H₂O | RT | 8 | 88 |

Catalytic and Photochemical Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic and photochemical methods to achieve transformations that are otherwise difficult or require harsh conditions. These approaches are particularly relevant for the synthesis of highly functionalized molecules like this compound.

Copper(I)-Catalyzed Photochemical Reactions

Copper-catalyzed photochemical reactions have shown considerable promise for the introduction of fluorinated moieties into aromatic systems. nih.gov While the direct photochemical synthesis of the this compound ring is not extensively documented, the principles of copper-catalyzed photochemistry can be applied to the functionalization of a pre-existing quinoline core or in the key bond-forming steps of a de novo synthesis.

For instance, a plausible approach could involve a copper(I)-catalyzed, visible-light-mediated difluoroalkylation of a suitable quinoline precursor. nih.gov In such a reaction, a copper(I) photocatalyst, upon excitation with visible light, can facilitate the generation of a difluoroalkyl radical from a suitable precursor like ethyl bromodifluoroacetate. This radical can then undergo addition to the quinoline ring, followed by rearomatization to yield the difluoro-substituted product. The regioselectivity of such a reaction would be a critical aspect to control, potentially guided by directing groups on the quinoline scaffold.

Table 2: Hypothetical Copper(I)-Catalyzed Photochemical Difluoroalkylation

| Entry | Substrate | Reagent | Photocatalyst | Light Source | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 7-Bromo-8-fluoroquinoline | Ethyl bromodifluoroacetate | [Cu(dap)₂]Cl | Blue LED | Acetonitrile (B52724) | - |

Mechanistic Investigations of Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling and C-H activation reactions are powerful tools for the synthesis of complex aromatic and heterocyclic compounds. nih.govnih.gov The synthesis of difluorinated quinolines can be envisaged through various palladium-catalyzed pathways, and understanding the underlying mechanisms is crucial for reaction optimization and the development of new synthetic routes.

A potential palladium-catalyzed route to a this compound precursor could involve the C-H difluoroalkylation of an appropriately substituted aniline or acetanilide, which could then be cyclized to form the quinoline ring. Mechanistic studies of similar palladium-catalyzed C-H functionalization reactions suggest a concerted metalation-deprotonation (CMD) pathway or an oxidative addition pathway. nih.govmit.edu

In a hypothetical scenario involving the palladium-catalyzed intramolecular C-H difluoroalkylation to form a difluorinated quinolone precursor, the catalytic cycle would likely involve:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to a C-X bond (e.g., C-Br) of a difluoroacetyl group attached to an aniline derivative.

C-H Activation/Intramolecular Cyclization: The resulting palladium(II) intermediate then facilitates the activation of a proximate C-H bond on the aromatic ring, leading to the formation of a palladacycle.

Reductive Elimination: The final step involves the reductive elimination of the desired difluorinated product, regenerating the palladium(0) catalyst.

Kinetic isotope effect (KIE) studies are often employed to probe the rate-determining step of such catalytic cycles. For instance, a significant KIE would suggest that C-H bond cleavage is involved in the rate-determining step. mit.edu The choice of ligand is also critical, with bulky, electron-rich phosphine ligands often promoting the desired catalytic activity. nih.gov

Advanced Purification and Isolation Techniques for this compound Derivatives

The purification and isolation of fluorinated compounds can present unique challenges due to their distinct physical properties, such as altered polarity and potential for azeotrope formation. Advanced purification techniques are therefore essential to obtain highly pure this compound derivatives.

Commonly employed methods include:

Column Chromatography: Silica (B1680970) gel column chromatography is a standard technique for the purification of organic compounds. For fluorinated molecules, the choice of eluent is critical. Often, mixtures of non-polar solvents like hexanes and a more polar solvent such as ethyl acetate (B1210297) are used. In some cases, specialized fluorinated stationary phases can be employed to enhance separation based on fluorine content.

Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or to obtain very high purity, preparative HPLC is the method of choice. Reversed-phase columns (e.g., C18) are frequently used with mobile phases consisting of acetonitrile and water or methanol (B129727) and water.

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent or solvent system is crucial. The impure solid is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals while impurities remain in the mother liquor.

Extraction: Liquid-liquid extraction is often used during the work-up of a reaction to separate the desired product from inorganic salts and other water-soluble impurities. The choice of organic solvent will depend on the solubility of the this compound derivative.

A practical example can be inferred from the synthesis of related hydrazinylquinoline derivatives. After the reaction, the crude product is typically isolated by filtration or extraction. Purification is then achieved by column chromatography on silica gel, followed by recrystallization from a suitable solvent like ethanol (B145695) or a mixture of dichloromethane (B109758) and hexanes to afford the pure product.

Table 3: Common Purification Techniques for Quinolines and their Derivatives

| Technique | Stationary/Mobile Phase or Solvent | Typical Application |

|---|---|---|

| Column Chromatography | Silica gel; Hexanes/Ethyl Acetate | Removal of reaction byproducts and unreacted starting materials |

| Preparative HPLC | C18 column; Acetonitrile/Water | Separation of closely related isomers or impurities |

| Recrystallization | Ethanol, Methanol, or Dichloromethane/Hexanes | Final purification of a solid product to high purity |

Spectroscopic Characterization Methodologies and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Quinolines

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of specific nuclei. For fluorinated compounds like 7,8-Difluoroquinoline, multinuclear NMR experiments, including ¹H and ¹⁹F NMR, are particularly powerful.

¹H NMR Analysis of Aromatic and Aliphatic Regions

The ¹H NMR spectrum of this compound is characterized exclusively by signals in the aromatic region, as it contains no aliphatic protons. The spectrum displays signals corresponding to the five protons attached to the quinoline (B57606) core. The electron-withdrawing nature of the nitrogen atom and the two fluorine atoms deshields these protons, causing their resonances to appear at relatively high chemical shifts (downfield).

The protons on the pyridine (B92270) ring (H-2, H-3, H-4) and the benzene (B151609) ring (H-5, H-6) exhibit distinct chemical shifts and coupling patterns due to their unique electronic environments. Protons closer to the electronegative nitrogen and fluorine atoms are generally shifted further downfield. The spin-spin coupling between adjacent protons provides crucial information about their connectivity. For instance, the coupling constant between H-3 and H-4 would be characteristic of a cis-alkenic relationship within an aromatic system.

Table 1: Predicted ¹H NMR Data for this compound Note: The following are estimated values based on known quinoline spectra. Exact experimental values may vary.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.8 - 9.0 | dd | JH2-H3, JH2-H4 |

| H-3 | 7.4 - 7.6 | dd | JH3-H2, JH3-H4 |

| H-4 | 8.1 - 8.3 | dd | JH4-H2, JH4-H3 |

| H-5 | 7.8 - 8.0 | t | JH5-H6 |

¹⁹F NMR Spectroscopy for Fluorine Atom Localization and Environment Analysis

¹⁹F NMR spectroscopy is an indispensable tool for characterizing fluorinated organic compounds due to its high sensitivity and the wide range of chemical shifts, which makes it highly sensitive to the local electronic environment. thermofisher.com In this compound, the two fluorine atoms at the C-7 and C-8 positions are chemically non-equivalent and are therefore expected to produce two distinct signals in the ¹⁹F NMR spectrum.

The precise chemical shifts of the F-7 and F-8 nuclei are influenced by their position on the aromatic ring and their proximity to the nitrogen atom and each other. Furthermore, these signals may exhibit coupling to each other (JF-F) and to nearby protons, particularly H-6 (JH-F), which provides definitive evidence for their location. The analysis of these coupling constants helps to confirm the substitution pattern of the fluorine atoms on the quinoline ring. nih.govalfa-chemistry.com

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Confirmation

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are often necessary to unambiguously assemble the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals correlations between protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, COSY would show cross-peaks connecting H-2 with H-3, H-3 with H-4, and H-5 with H-6, thereby confirming the proton connectivity within the two separate ring systems.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). It allows for the unambiguous assignment of each carbon atom that bears a proton.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. The spectrum of this compound is expected to show several characteristic absorption bands.

Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on the aromatic ring typically appear in the region of 3000–3100 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system are expected to produce a series of sharp bands in the 1450–1650 cm⁻¹ region.

C-F Stretching: The carbon-fluorine bonds give rise to strong, characteristic absorption bands. Aryl-fluorine bond stretches are typically observed in the 1100–1400 cm⁻¹ range. The presence of two such bands would be consistent with the difluoro-substituted structure.

C-H Out-of-Plane Bending: The out-of-plane bending vibrations for the aromatic C-H bonds appear in the 650–900 cm⁻¹ region, and the pattern of these bands can sometimes provide information about the substitution pattern of the benzene ring.

Table 2: Characteristic IR and Raman Bands for this compound Note: Wavenumbers are approximate and based on typical values for the respective functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=C / C=N Ring Stretch | 1450 - 1650 | Medium to Strong |

| C-F Stretch | 1100 - 1400 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₅F₂N), the exact molecular weight can be calculated.

The high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to this exact mass, confirming the elemental composition. In electron ionization (EI) mass spectrometry, the molecular ion can undergo fragmentation. The fragmentation pattern of quinolines often involves the loss of small, stable molecules. For this compound, characteristic fragmentation pathways could include the loss of HCN or HF, leading to the formation of stable fragment ions. The observation of these specific losses would provide further evidence for the quinoline core and the presence of fluorine atoms.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₅F₂N |

| Exact Mass | 165.0390 g/mol |

| Molecular Ion (M⁺) | m/z 165 |

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for the this compound isomer has not been widely reported, data from related structures, such as 6,8-difluoroquinoline (B127152), can provide valuable insights. researchgate.net An X-ray crystallographic analysis of this compound would be expected to confirm the planarity of the fused aromatic ring system. It would also provide precise measurements of the C-F, C-N, and various C-C bond lengths, as well as the bond angles throughout the molecule. This data serves as the ultimate confirmation of the connectivity and geometry established by other spectroscopic methods.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Analysis of Supramolecular Motifs and Intermolecular Interactions

In the absence of a published crystal structure for this compound, the supramolecular motifs can be predicted based on studies of analogous fluoroaromatic compounds. The primary intermolecular interactions expected to be present are:

π-π Stacking: The planar aromatic rings of the quinoline system are likely to engage in π-π stacking interactions. These interactions are a significant driving force in the packing of many aromatic molecules, contributing to the stability of the crystal lattice. The presence of electron-withdrawing fluorine atoms can modulate the electron density of the aromatic system, potentially influencing the geometry and strength of these stacking interactions.

C-H···N and C-H···F Interactions: Weak hydrogen bonds involving carbon-hydrogen donors and the nitrogen or fluorine atoms as acceptors are anticipated. The nitrogen atom of the quinoline ring is a relatively strong hydrogen bond acceptor. The fluorine atoms, while being weak acceptors, can participate in a network of C-H···F interactions, which are increasingly recognized as important directional forces in crystal engineering.

The interplay of these various interactions leads to the formation of specific, repeating patterns known as supramolecular motifs. In fluoroaromatic compounds, these can range from simple dimers to more complex one-dimensional chains or two-dimensional sheets.

Hydrogen Bonding Networks in Crystal Packings (e.g., H-F, N-H, C-F…π interactions)

Hydrogen bonding is a critical determinant of molecular assembly in the solid state. For this compound, a network of weak hydrogen bonds is expected to be a dominant feature of its crystal packing.

C-H···N Hydrogen Bonds: The most conventional hydrogen bond in this system would involve the aromatic C-H donors of one molecule and the nitrogen atom of a neighboring molecule. This interaction is a common feature in the crystal structures of nitrogen-containing heterocycles.

C-H···F Hydrogen Bonds: The electronegative fluorine atoms can act as acceptors for weak hydrogen bonds from C-H groups. These C-H···F interactions, although weaker than conventional hydrogen bonds, are numerous and their cumulative effect can be significant in directing the crystal packing.

C-F···π Interactions: An interaction between the electron-rich π-system of the quinoline ring and an electrophilic region of a C-F bond on an adjacent molecule is also plausible. In this type of interaction, the fluorine atom is directed towards the face of the aromatic ring.

The combination of these hydrogen bonding and other intermolecular forces will likely result in a complex and well-defined three-dimensional crystalline architecture. The specific geometry and prevalence of these interactions can only be definitively determined through single-crystal X-ray diffraction analysis.

Below is a table summarizing the potential intermolecular interactions in the crystal structure of this compound.

| Interaction Type | Donor | Acceptor | Description |

| π-π Stacking | Quinoline Ring (π-system) | Quinoline Ring (π-system) | Attraction between the electron clouds of adjacent aromatic rings. |

| C-H···N Hydrogen Bond | Aromatic C-H | Quinoline N atom | A relatively strong, directional interaction common in N-heterocycles. |

| C-H···F Hydrogen Bond | Aromatic C-H | Fluorine atom | Weak, directional interactions that collectively contribute to packing stability. |

| C-F···π Interaction | C-F bond | Quinoline Ring (π-system) | Interaction between a polarized C-F bond and the aromatic π-cloud. |

| F···F Interactions | Fluorine atom | Fluorine atom | Short contacts between fluorine atoms on neighboring molecules. |

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption and emission of light are associated with transitions between π and π* molecular orbitals, as well as non-bonding (n) to π* transitions.

The UV-Vis absorption spectrum of quinoline and its derivatives is typically characterized by multiple absorption bands in the ultraviolet region. These bands arise from π→π* transitions within the aromatic system. The introduction of fluorine substituents is expected to cause a shift in the absorption maxima (λmax). Fluorine can exert both an inductive (-I) and a mesomeric (+M) effect. The net effect on the electronic spectrum will depend on the position of substitution and the nature of the electronic transition. Generally, fluorination can lead to a bathochromic (red) or hypsochromic (blue) shift of the absorption bands.

Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, can also provide insights into the electronic structure of this compound. Many quinoline derivatives are known to be fluorescent. The emission wavelength and quantum yield are sensitive to the molecular structure and the local environment. The fluorine substituents in this compound are likely to influence its fluorescence properties, potentially altering the emission color and intensity compared to the parent quinoline molecule.

| Transition Type | Description | Expected Wavelength Region (nm) |

| π → π | Excitation of an electron from a bonding π orbital to an antibonding π orbital. | 200 - 350 |

| n → π | Excitation of a non-bonding electron (from the nitrogen lone pair) to an antibonding π orbital. | 300 - 400 |

Advanced Spectroscopic Techniques for Photoreactivity Studies

The study of the photoreactivity of molecules like this compound involves understanding the chemical changes that occur upon absorption of light. Advanced spectroscopic techniques are employed to probe the transient species and reaction mechanisms involved in these photochemical processes.

One of the primary techniques used is laser flash photolysis . This method allows for the generation of short-lived excited states and reactive intermediates by excitation with a short, intense laser pulse. The subsequent decay and reactions of these species are then monitored by a time-resolved spectroscopic technique, typically transient absorption spectroscopy. This can provide information on the lifetimes of excited singlet and triplet states, as well as the kinetics of any photochemical reactions that occur.

For fluoroquinolone compounds, which are structurally related to this compound, photoreactivity is a significant area of study due to their potential for phototoxicity. mdpi.com Photochemical reactions can include photodegradation, photosubstitution, and the generation of reactive oxygen species. mdpi.com

In the context of this compound, advanced spectroscopic studies could be used to investigate potential photoreaction pathways such as:

Photodefluorination: The cleavage of the C-F bond upon photoexcitation.

Photosubstitution: The replacement of a fluorine atom with another functional group, often from the solvent.

Ring-opening or rearrangement reactions: More complex transformations of the quinoline ring system.

These studies are crucial for understanding the photostability of the compound and for predicting any potential adverse effects related to its interaction with light.

A summary of advanced spectroscopic techniques and their application to photoreactivity studies is provided in the table below.

| Technique | Principle | Information Obtained |

| Laser Flash Photolysis | Excitation with a short laser pulse followed by time-resolved absorption spectroscopy. | Lifetimes of excited states, kinetics of photochemical reactions, identification of transient intermediates. |

| Time-Resolved Fluorescence Spectroscopy | Measurement of the decay of fluorescence intensity over time. | Lifetimes of excited singlet states, information on quenching processes. |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detection of species with unpaired electrons. | Identification of radical intermediates formed in photochemical reactions. |

Theoretical and Computational Chemistry Studies of 7,8 Difluoroquinoline

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for investigating the electronic and structural properties of molecules. DFT methods are widely used due to their favorable balance between computational cost and accuracy, making them suitable for studying systems like 7,8-Difluoroquinoline. jove.comyoutube.com These calculations solve approximations of the Schrödinger equation to determine the electron density of a molecule, from which numerous properties can be derived. youtube.com

A primary step in computational analysis is geometry optimization, where DFT calculations are used to find the most stable three-dimensional arrangement of atoms—the structure with the minimum energy. nih.gov For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles of its ground state. The resulting optimized geometry provides a clear picture of the molecule's shape and the steric effects imposed by the fluorine atoms on the quinoline (B57606) core.

Electronic structure analysis focuses on the distribution and energy of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting intermolecular interactions. nih.gov

Illustrative Data: Predicted Geometric Parameters for this compound

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C7-F | ~1.35 Å |

| Bond Length | C8-F | ~1.36 Å |

| Bond Length | N1-C2 | ~1.32 Å |

| Bond Length | C8-C8a | ~1.41 Å |

| Bond Angle | F-C7-C6 | ~119.5° |

| Bond Angle | F-C8-N1 | ~118.0° |

| Dihedral Angle | F-C7-C8-N1 | ~0.0° (planar) |

DFT calculations are also powerful tools for predicting spectroscopic properties, which can then be compared with experimental data for validation. Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies, which correspond to the absorption bands observed in UV-Visible spectroscopy. jove.comresearchgate.net This allows for the prediction of the molecule's absorption spectrum and an understanding of the nature of its electronic transitions.

Furthermore, by calculating the second derivatives of the energy with respect to atomic displacements, vibrational frequencies can be predicted. These frequencies correspond to the peaks in Infrared (IR) and Raman spectra. This analysis helps in assigning specific vibrational modes (e.g., C-F stretching, ring deformations) to experimentally observed spectral bands, confirming the molecular structure.

Illustrative Data: Predicted Spectroscopic Data for this compound

| Spectroscopic Property | Predicted Value | Corresponding Transition/Vibration |

|---|---|---|

| UV-Vis λmax | ~280 nm | π → π* transition |

| UV-Vis λmax | ~320 nm | n → π* transition |

| IR Frequency | ~1250 cm⁻¹ | C-F stretching |

| IR Frequency | ~1580 cm⁻¹ | C=C/C=N ring stretching |

Topological Analysis of Electron Density Distribution (QTAIM Theory)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the chemical bonding and structure of a molecule based on the topology of its electron density. acs.org This approach partitions the molecule into atomic basins and identifies critical points in the electron density field, which are locations where the gradient of the density is zero. nih.gov

QTAIM is particularly useful for characterizing the nature of chemical bonds and weaker intermolecular interactions. The analysis focuses on the properties of the electron density (ρ) and its Laplacian (∇²ρ) at a bond critical point (BCP), which is a point of minimum density between two bonded atoms. For covalent bonds, the electron density is concentrated in the internuclear region, characterized by a large value of ρ and a negative Laplacian (∇²ρ < 0). Conversely, closed-shell interactions (like ionic bonds or van der Waals forces) show low ρ and a positive Laplacian (∇²ρ > 0). nih.gov QTAIM can precisely classify the interactions within this compound, such as the C-F and C-N bonds, and is essential for studying how it interacts with other molecules.

When studying intermolecular interactions, such as the formation of a this compound dimer, QTAIM can identify the BCPs corresponding to these weaker forces (e.g., hydrogen bonds or π-π stacking). The electron density properties at these intermolecular BCPs provide quantitative information about the strength and nature of the interaction. For instance, the presence of a BCP between a fluorine atom of one molecule and a hydrogen atom of another would be indicative of a C-F···H interaction. The values of ρ and ∇²ρ at this point would reveal its strength and whether it has characteristics of a weak covalent or purely electrostatic interaction.

Illustrative Data: QTAIM Parameters at Bond Critical Points (BCPs) for this compound

| Bond | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Bond Character |

|---|---|---|---|

| C-C (in ring) | ~0.310 | -0.850 | Shared (Covalent) |

| C-N (in ring) | ~0.330 | -0.920 | Polar Covalent |

| C-F | ~0.250 | +0.050 | Highly Polar/Ionic Character |

| Intermolecular C-H···N | ~0.015 | +0.045 | Closed-Shell (Hydrogen Bond) |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a system, providing insights into conformational flexibility and intermolecular interactions in different environments, such as in a solvent. rsc.org

For a relatively rigid molecule like this compound, conformational analysis via MD is straightforward, as significant changes in its ring structure are not expected under normal conditions. However, MD simulations are crucial for understanding how the molecule behaves in a condensed phase. Simulations can reveal the preferred solvation structure by calculating radial distribution functions, which describe the probability of finding solvent molecules at a certain distance from the solute.

Furthermore, MD is an excellent tool for studying the formation and stability of dimers or larger aggregates. nih.gov By simulating multiple this compound molecules, one can observe how they orient themselves to maximize favorable interactions, such as π-π stacking between the aromatic rings. The simulations provide a dynamic picture of these interactions, complementing the static view offered by DFT and QTAIM.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluoroquinolones

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For fluoroquinolones, including derivatives of this compound, QSAR studies are instrumental in understanding the structural features that govern their antibacterial potency and in designing new derivatives with enhanced activity.

The antibacterial activity of fluoroquinolones is primarily attributed to their inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. QSAR models for fluoroquinolones typically use descriptors that quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. These descriptors are then correlated with the experimentally determined biological activity, often expressed as the minimum inhibitory concentration (MIC).

A study on 7-substituted-6,8-difluoroquinolone derivatives provided valuable data for understanding their structure-activity relationships. The introduction of a second fluorine atom at the C-8 position, in addition to the one at C-6, was found to enhance the activity against Escherichia coli and Staphylococcus aureus. nih.gov Specifically, the incorporation of a hydrazine bridge with 5- and 6-membered heterocycles at the C-7 position in the 6,8-difluoroquinolone scaffold showed improved antibacterial activity against these strains.

While a specific QSAR model exclusively for this compound was not found in the reviewed literature, 3D-QSAR studies on broader series of fluoroquinolone derivatives offer insights applicable to this scaffold. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly employed. These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties would likely lead to an increase or decrease in activity.

For instance, a 3D-QSAR study on a series of fluoroquinolone derivatives highlighted the importance of these fields in predicting anti-inflammatory activity, a secondary property of some fluoroquinolones. The models developed showed high squared correlation coefficients, indicating their robustness. Such models underscore the significance of specific structural modifications for biological activity.

The general findings from QSAR studies on fluoroquinolones indicate that:

Substituents at C-7: The nature of the substituent at this position significantly influences the antibacterial spectrum and potency.

The N-1 substituent: This position is also critical for activity.

Fluorine at C-6 and C-8: The presence of fluorine at the C-6 position is a hallmark of fluoroquinolones, and an additional fluorine at C-8 can further modulate the activity.

The table below presents the antibacterial activity of some 7-substituted-6,8-difluoroquinolone derivatives, which could serve as a basis for future QSAR model development.

| Compound | Substituent at C-7 | MIC (μg/mL) vs. E. coli ATCC 25922 | MIC (μg/mL) vs. S. aureus ATCC 25923 |

| 1 | Hydrazine with 5-membered heterocycle | 120 | 515 |

| 2 | Hydrazine with 6-membered heterocycle | 120 | 515 |

Data sourced from a study on in vitro antibacterial activity of 7-substituted-6,8-difluoroquinolone derivatives.

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and its derivatives, molecular docking is a powerful tool to elucidate their binding modes within the active sites of their biological targets, primarily bacterial DNA gyrase and topoisomerase IV. These studies provide insights into the specific interactions that are crucial for the inhibitory activity of these compounds.

The primary target for fluoroquinolones in Gram-negative bacteria is DNA gyrase, while topoisomerase IV is the main target in Gram-positive bacteria. Both are type II topoisomerases that manage the topological state of DNA. Fluoroquinolones bind to the enzyme-DNA complex, stabilizing the cleaved DNA strands and leading to cell death.

A molecular docking study was performed on a difluoroboranyl-fluoroquinolone derivative, compound 7a , with the DNA gyrase of S. aureus. This study provides a concrete example of the interactions that can be expected for compounds containing a difluoroquinolone core. The docking analysis revealed a favorable binding energy score of -10.1 kcal/mol, indicating a strong and stable interaction with the enzyme.

The key interactions observed for compound 7a within the active site of S. aureus DNA gyrase included:

Hydrogen Bonding and van der Waals Interactions: These were observed with several amino acid residues and nucleotides.

Electrostatic and Hydrophobic Interactions: These interactions also contributed to the binding affinity.

The table below summarizes the specific interactions identified in the molecular docking study of compound 7a with S. aureus DNA gyrase.

| Interacting Residue/Nucleotide | Type of Interaction |

| Adenine (DA1368) | Hydrogen Bonding, van der Waals |

| Guanine (DG1353) | Hydrogen Bonding, van der Waals |

| Phenylalanine (PHE970) | Hydrophobic |

| Aspartate (ASP21) | Electrostatic, Hydrogen Bonding |

| Glycine (GLY20, GLY260) | van der Waals |

Data from a molecular docking study of a difluoroboranyl-fluoroquinolone derivative with S. aureus DNA gyrase. nih.gov

These detailed interaction patterns are crucial for understanding the mechanism of action at a molecular level and for the rational design of new, more potent fluoroquinolone derivatives based on the this compound scaffold. The favorable binding energy and the specific interactions with key residues in the DNA gyrase active site provide a strong rationale for the observed antibacterial activity of such compounds.

Reactivity and Reaction Mechanisms of 7,8 Difluoroquinoline Derivatives

Photochemical Reactivity and Pathways

The photochemical behavior of fluoroquinolone derivatives has been a subject of considerable research, primarily due to the phototoxicity observed in some fluoroquinolone antibiotics. rsc.org These studies provide insight into the likely photochemical pathways for 7,8-difluoroquinoline. The primary photochemical event for many fluoroquinolones is the cleavage of a carbon-fluorine (C-F) bond. semanticscholar.org

Upon absorption of ultraviolet (UV) radiation, fluoroquinolone molecules are promoted to an excited singlet state. From this state, they can undergo various photophysical and photochemical processes, including the cleavage of the C-F bond. Research on fluorinated 7-amino-4-quinolone-3-carboxylic acids has shown that these compounds undergo heterolytic defluorination, leading to the formation of aryl cations in solution. nih.gov This process is not a simple homolytic cleavage, as the energy of the excited states is typically lower than the C-F bond dissociation energy. researchgate.net Instead, a charge transfer character in the excited ππ* state facilitates the heterolytic fragmentation. semanticscholar.org

In a study of a 6,8-difluoroquinolone derivative, lomefloxacin, the photochemical reaction was found to be highly efficient, with a quantum yield of 0.55, and was selective for the cleavage of the C-F bond at position 8. nih.gov This selectivity is attributed to the better stabilization of the resulting aryl cation. mdpi.com This suggests that for this compound, photoexcitation could preferentially lead to the cleavage of the C8-F bond. The resulting aryl cation is a highly reactive intermediate that can undergo subsequent reactions, such as reacting with solvent molecules. nih.gov

Following initial photoexcitation to the singlet state (S1), the molecule can undergo intersystem crossing (ISC) to a triplet state (T1). wikipedia.org The efficiency of this process is a key factor in determining the subsequent photochemical pathways. For many fluoroquinolone derivatives, an intensive triplet-triplet absorption is detected, indicating that the triplet state is significantly populated. nih.gov There is evidence that this relatively long-lived triplet state is the precursor to the C-F bond cleavage in many of these reactions. semanticscholar.orgresearchgate.net

The triplet state can be quenched by various molecules, including molecular oxygen and sulfite. nih.govmdpi.com The rate constant for the quenching of fluoroquinolone triplet states by oxygen is high, on the order of 2 to 3 × 10⁹ M⁻¹ s⁻¹. mdpi.com This interaction can lead to the formation of reactive oxygen species (ROS), which is a common pathway for photosensitization by these molecules.

Electron transfer processes can also initiate defluorination. The triplet state of fluoroquinolones can be quenched by electron donors, leading to the formation of a radical anion. nih.gov For example, in the presence of sulfite, quenching of the triplet state leads to reductive defluorination via the radical anion. nih.gov

Another proposed mechanism involves electron transfer from external species. Studies on the photoreactions of some 7-amino-6-fluoroquinolones in phosphate (B84403) buffer have shown that the process can be initiated by electron-transfer quenching of the triplet state by the phosphate anion. nih.gov This highlights the role of the reaction medium in influencing the defluorination mechanism. This pathway competes with the direct heterolytic cleavage from the excited state and can lead to different reaction products.

Photoaffinity labeling is a powerful technique used to identify and map ligand-binding sites in biological macromolecules. This method utilizes a photoactivatable probe that, upon irradiation, generates a highly reactive species capable of forming a covalent bond with nearby residues in the binding site. nih.gov

The demonstrated photochemical reactivity of the C-F bond in the quinoline (B57606) scaffold, particularly the light-induced cleavage to form a reactive aryl cation, suggests that this compound derivatives could potentially be developed as photoaffinity labels. nih.govresearchgate.net The aryl cation generated upon photolysis could covalently bind to nucleophilic residues (e.g., cysteine, lysine, histidine) within a protein's active site. However, there are currently no specific examples in the literature of this compound being used for this purpose. The development of such a probe would require careful synthetic modification to incorporate a high-affinity ligand portion and to optimize the photochemical properties for efficient cross-linking.

Nucleophilic Substitution Reactions on the Quinoline Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the this compound ring. In this reaction, a nucleophile replaces one of the fluorine atoms. The feasibility and regioselectivity of this substitution are governed by the electronic properties of the quinoline ring system.

The nitrogen atom in the quinoline ring is electron-withdrawing, which activates the attached benzene (B151609) ring towards nucleophilic attack. This effect is most pronounced at positions that are ortho and para to the heteroatom (positions 2, 4, 5, and 7). In the case of this compound, both fluorine atoms are on the activated carbocyclic ring.

The regioselectivity of the substitution (i.e., whether the nucleophile attacks C-7 or C-8) depends on the relative ability of each position to stabilize the negative charge in the intermediate Meisenheimer complex.

Attack at C-7: A nucleophilic attack at the C-7 position allows the negative charge in the intermediate to be delocalized onto the electron-withdrawing nitrogen atom of the quinoline ring through a resonance structure. This provides significant stabilization.

Attack at C-8: An attack at the C-8 position does not allow for direct resonance delocalization of the negative charge onto the ring nitrogen. Stabilization is therefore weaker, relying primarily on inductive effects.

Electrophilic Aromatic Substitution Patterns in Fluorinated Quinolines

The reactivity of the quinoline ring system towards electrophilic aromatic substitution (EAS) is fundamentally dictated by the electron-deficient nature of the pyridine (B92270) ring and the relatively electron-rich nature of the benzene ring. Under typical acidic conditions required for EAS, the quinoline nitrogen is protonated, forming the quinolinium ion. This further deactivates the pyridine ring, ensuring that electrophilic attack occurs exclusively on the carbocyclic (benzene) portion of the molecule, primarily at the C5 and C8 positions.

In this compound, the situation is complicated by the presence of two strongly electronegative fluorine atoms on the benzene ring. Fluorine atoms act as deactivating groups due to their potent negative inductive effect (-I), which withdraws electron density from the ring and destabilizes the cationic intermediate (the Wheland intermediate or sigma complex) formed during the rate-determining step of the reaction. However, through their positive resonance effect (+R), where their lone pairs can donate electron density, they direct incoming electrophiles to the ortho and para positions.

In the case of this compound, we must consider the directing effects of both fluorine atoms:

The fluorine at C7 directs ortho to position C6 and para to position C5.

The fluorine at C8 directs ortho to position C7 (which is already substituted) and has no para position on the ring.

The combined influence of these factors leads to a highly deactivated system where substitution is significantly hindered. However, a theoretical analysis of the regioselectivity suggests that any potential electrophilic attack would most likely occur at the C5 or C6 positions.

Attack at C5: This position is para to the C7-fluoro substituent and meta to the C8-fluoro substituent. The resonance stabilization from the C7-fluorine at the para position would favor the formation of the corresponding Wheland intermediate.

Attack at C6: This position is ortho to the C7-fluoro substituent and meta to the C8-fluoro substituent. While also an activated position by the C7-fluorine, it may be subject to greater steric hindrance.

Due to the significant deactivation of the ring, experimental data on the electrophilic aromatic substitution of this compound is scarce. The following table provides a predictive summary of the expected major products based on established electronic and steric principles.

| Reaction | Typical Reagents | Predicted Major Product | Rationale |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-7,8-difluoroquinoline | The nitronium ion (NO₂⁺) will preferentially attack the C5 position, guided by the para-directing effect of the C7-fluorine. The overall yield is expected to be low due to strong deactivation. |

| Halogenation (e.g., Bromination) | Br₂ / FeBr₃ | 5-Bromo-7,8-difluoroquinoline | Attack by the polarized bromine electrophile is directed to the C5 position. The reaction will require harsh conditions. |

| Sulfonation | Fuming H₂SO₄ (SO₃) | This compound-5-sulfonic acid | The SO₃ electrophile will add to the C5 position. This reaction is often reversible. |

| Friedel-Crafts Alkylation/Acylation | R-Cl / AlCl₃ or RCOCl / AlCl₃ | No reaction or very low yield | The quinoline ring is too deactivated by the combined effects of the protonated nitrogen and the two fluorine atoms to undergo Friedel-Crafts reactions, which are notoriously sensitive to deactivating groups. |

Mechanistic Principles of Reactions Involving this compound

The mechanistic principles governing reactions of this compound are centered on the general mechanism of electrophilic aromatic substitution, heavily modified by the electronic influence of the heterocyclic nitrogen and the fluorine substituents.

The reaction proceeds via a three-step mechanism:

Generation of the Electrophile: A strong electrophile (E⁺) is generated, often through the action of a catalyst. For example, in nitration, the potent electrophile is the nitronium ion (NO₂⁺), formed by the reaction of nitric acid and sulfuric acid.

Nucleophilic Attack and Formation of the Sigma Complex: The π-system of the quinoline's benzene ring acts as a nucleophile, attacking the electrophile. This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate.

Deprotonation and Restoration of Aromaticity: A weak base in the mixture removes a proton (H⁺) from the carbon atom that now bears the electrophile. The electrons from the C-H bond return to the ring, restoring aromaticity and yielding the final substituted product.

Two key principles profoundly influence this mechanism in the context of this compound:

Protonation of the Quinoline Nitrogen: Electrophilic substitutions are typically performed in strong acid. Under these conditions, the basic nitrogen atom of the quinoline ring is protonated to form a quinolinium ion. The resulting positive charge on the nitrogen atom exerts a powerful electron-withdrawing inductive effect across the entire molecule. This effect severely reduces the nucleophilicity of the benzene ring, making the initial attack on the electrophile (Step 2) much slower and energetically unfavorable compared to benzene itself. This is a primary reason for the low reactivity of quinolines in EAS.

Influence of Fluoro Substituents: The two fluorine atoms at C7 and C8 further deactivate the ring. Their strong -I (inductive) effect withdraws electron density, which destabilizes the positively charged sigma complex. A less stable intermediate implies a higher activation energy for the rate-determining step, thus slowing the reaction rate significantly. While the +R (resonance) effect of fluorine is responsible for directing the substitution to the C5 position, it is not strong enough to overcome the powerful deactivating inductive effects of both the fluorines and the protonated nitrogen.

Applications in Medicinal Chemistry Research

Development of Novel Fluoroquinolone Antibacterial Agents

The core structure of 7,8-difluoroquinoline has been instrumental in the creation of novel fluoroquinolone antibacterial agents. These synthetic antibiotics are widely recognized for their broad-spectrum activity and effectiveness against a variety of bacterial pathogens. Research in this area has focused on modifying the basic fluoroquinolone structure to enhance its antibacterial properties and overcome emerging resistance.

Structure-Activity Relationship (SAR) Studies of C-7 and C-8 Substituted Derivatives

Structure-activity relationship (SAR) studies have been crucial in optimizing the antibacterial efficacy of this compound derivatives. These studies systematically alter the substituents at various positions on the quinolone ring to understand their impact on biological activity. The C-7 and C-8 positions have been identified as particularly important for modulating the potency and spectrum of these antibacterial agents.

The substituent at the C-7 position of the fluoroquinolone nucleus plays a significant role in determining the compound's antibacterial potency and spectrum.

Piperazinyl Moieties: The introduction of a piperazinyl group at the C-7 position is a common strategy to enhance antibacterial activity. This moiety can influence the drug's ability to penetrate bacterial cell walls and can be further modified to fine-tune its properties. For example, the basicity and lipophilicity of the piperazinyl ring affect the compound's spectrum of activity and cell wall penetration. mdpi.com N-substituted piperazinyl derivatives have been synthesized to improve bioavailability and antibacterial potency. rjptonline.org

Pyrrolidine Moieties: Pyrrolidine derivatives at the C-7 position have also been extensively studied. The substitution of a 3-aminopyrrolidin-1-yl group, for instance, generally broadens the spectrum of activity. nih.gov Novel fluoroquinolones with oxime-substituted (aminomethyl)pyrrolidines at C-7 have demonstrated potent antimicrobial activity against both Gram-negative and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Hydrazino Moieties: The incorporation of hydrazino groups at the C-7 position has also been explored. Aromatic hydrazones of 7-hydrazino-8-hydroxyquinoline have shown activity against both bacterial and fungal targets. mdpi.com However, some studies have found that substituted hydrazinoquinolones may exhibit poor antibacterial activity compared to other C-7 substituted quinolones.

The fluorine atom at the C-8 position of the quinolone ring has been shown to influence the activity of these compounds against eukaryotic topoisomerase II. This is an important consideration in drug development, as off-target effects on mammalian enzymes can lead to toxicity. Studies have demonstrated that the C-8 fluorine group can increase the potency of quinolone derivatives against eukaryotic topoisomerase II. Removal of the C-8 fluoro group can decrease the ability of the quinolone to enhance enzyme-mediated DNA cleavage. This suggests that while beneficial for antibacterial activity, the C-8 fluorine may also contribute to potential cytotoxicity in eukaryotic cells.

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Fluoroquinolones exert their antibacterial effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. rjptonline.orgnih.gov These enzymes are vital for bacterial DNA replication, transcription, and repair.

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription. rjptonline.org Fluoroquinolones inhibit DNA gyrase by stabilizing the complex between the enzyme and DNA, which leads to the accumulation of double-strand breaks in the bacterial chromosome. rjptonline.orgresearchgate.net DNA gyrase is generally considered the primary target of fluoroquinolones in Gram-negative bacteria. rjptonline.org

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells. nih.gov Inhibition of topoisomerase IV by fluoroquinolones prevents this separation, ultimately leading to cell death. nih.gov Topoisomerase IV is typically the main target in Gram-positive bacteria. rjptonline.org

The dual targeting of both DNA gyrase and topoisomerase IV contributes to the broad-spectrum activity of fluoroquinolones. nih.gov

Antimicrobial Activity Against Specific Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

Derivatives of this compound have demonstrated significant in vitro activity against a range of clinically important bacterial pathogens, including both Gram-positive and Gram-negative species. The minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium, is a common measure of antibacterial potency.

| Bacterial Strain | Compound/Derivative | MIC (μg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Difluoroboranyl-fluoroquinolone "7a" | 0.25 | nih.gov |

| Ciprofloxacin | 0.25 - 0.5 | nih.gov | |

| Escherichia coli | 7-methoxyquinoline sulfonamide derivative 3l | 7.812 | mdpi.com |

| Ciprofloxacin | 0.08 | nih.gov | |

| Pseudomonas aeruginosa | 7-methoxyquinoline sulfonamide derivative 3l | >10.0 (biofilm inhibition) | mdpi.com |

| Ciprofloxacin | 0.25 - 0.5 | nih.gov |

Preclinical Efficacy Studies (e.g., Murine Models)

The promising in vitro activity of this compound derivatives has been further evaluated in preclinical animal models to assess their in vivo efficacy. Murine models are commonly used for this purpose.

In a murine model of acute pneumonia induced by S. aureus, a difluoroboranyl-fluoroquinolone derivative labeled "7a" demonstrated significant effectiveness. nih.gov Treatment with this compound resulted in a substantial reduction in pneumonic lung tissue compared to the untreated infected group. nih.gov Specifically, the treated group showed only 5.83% pneumonic tissue, while the untreated group had 60.51%. nih.gov

Another study established murine superficial skin infection models to evaluate the in vivo efficacy of novel antibacterial agents against antibiotic-resistant strains of S. aureus. nih.gov These types of preclinical studies are essential for determining the therapeutic potential of new drug candidates and for providing the necessary data to support their progression into clinical trials.

Strategies to Combat Bacterial Resistance

The emergence of bacterial resistance to fluoroquinolone antibiotics is a significant challenge in healthcare. Resistance mechanisms primarily involve mutations in the target enzymes, DNA gyrase and topoisomerase IV, or through the overexpression of efflux pumps that actively remove the drug from the bacterial cell. nih.govnih.gov Strategies to overcome this resistance are crucial for maintaining the efficacy of this important class of antibiotics.

One major approach involves the development of new fluoroquinolone derivatives that can evade these resistance mechanisms. While research is ongoing, general strategies applicable to the fluoroquinolone class include:

Modification of the C-7 substituent: The substituent at the C-7 position of the quinolone ring is critical for the spectrum and potency of the antibacterial activity. Designing novel side chains for the this compound core could lead to compounds that are not recognized by efflux pumps or that have an enhanced affinity for the mutated target enzymes.

Inhibition of Efflux Pumps: Another strategy is the co-administration of a fluoroquinolone with an efflux pump inhibitor (EPI). These inhibitors block the pump's action, thereby increasing the intracellular concentration of the antibiotic. ox.ac.uk This approach could potentially restore the activity of existing fluoroquinolones against resistant strains. ox.ac.uk

Prudent Use and Dosing: To prevent the emergence of resistance, it is essential to use fluoroquinolones prudently, only when necessary, and at appropriate dosages to ensure the eradication of the pathogenic bacteria. nih.govnih.gov The use of nalidixic acid, a precursor to fluoroquinolones, has been suggested as a way to detect decreases in susceptibility that may signal the potential for fluoroquinolone resistance. nih.gov

Researchers are exploring how modifications to the basic fluoroquinolone structure, such as that of this compound, can help counteract the effects of bacterial evolution. ox.ac.uk The goal is to develop "anti-evolution" drugs that can slow down the development of resistance. ox.ac.uk

Role as Pharmaceutical Building Blocks and Intermediates

Fluorinated compounds are highly valued in the synthesis of pharmaceuticals. The inclusion of fluorine atoms can significantly alter a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. ossila.com this compound serves as a key intermediate or building block for the synthesis of more complex molecules with potential therapeutic applications.

The carbon-fluorine bond is strong, and the small atomic radius of fluorine allows it to replace hydrogen with minimal steric hindrance. ossila.com These characteristics make fluorinated building blocks like this compound desirable for creating novel anti-inflammatory and anticancer agents. ossila.com Its difluorinated quinoline (B57606) core provides a rigid scaffold upon which various functional groups can be introduced to modulate biological activity and pharmacokinetic properties. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the quinoline ring system, enabling specific chemical transformations during the synthesis of target drug molecules.

Exploration of Other Biological Activities

The quinoline scaffold is known for a wide range of biological activities beyond its antibacterial effects. nih.govnih.gov Derivatives of this compound are being investigated for various therapeutic applications.

Fluoroquinolone derivatives have emerged as a promising class of compounds with potential antitumor activity. researchgate.netmdpi.com Their mechanism of action is often attributed to the inhibition of topoisomerase II, an enzyme crucial for DNA replication in eukaryotic cells, similar to their antibacterial target. researchgate.net This inhibition can induce apoptosis (programmed cell death) in cancer cells. researchgate.net

Research has shown that certain fluoroquinolone derivatives exhibit significant antiproliferative properties. For instance, novel derivatives incorporating a 7,8-ethylene diamine chelator bridge have demonstrated potent anticancer activity against various colorectal cancer cell lines. nih.gov The lipophilicity of these compounds appears to play a crucial role in their activity. nih.gov